N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring three distinct pharmacophores:
- Benzo[d]oxazol-2-one moiety: A scaffold prevalent in bioactive molecules, particularly ligands for the translocator protein (TSPO), a biomarker for neuroinflammation and neurological disorders .
- 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine core: A sulfur- and nitrogen-containing bicyclic system associated with antimicrobial and anticancer activities in related derivatives .
- Pyrazine-2-carboxamide group: A polar substituent that enhances solubility and modulates receptor binding affinity .
Properties
IUPAC Name |
N-[5-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c27-17(11-26-14-3-1-2-4-15(14)30-20(26)29)25-8-5-12-16(10-25)31-19(23-12)24-18(28)13-9-21-6-7-22-13/h1-4,6-7,9H,5,8,10-11H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCDMBKRIMIMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzo[d]oxazol-2(3h)-one derivatives, it may act as an inhibitor for certain kinases or other proteins. The compound’s interaction with its targets could lead to changes in the activity of these proteins, potentially altering cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Benzo[d]oxazol-2(3h)-one derivatives have been associated with the wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. If this compound acts similarly, it may influence these cellular processes.
Biological Activity
N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide (CAS Number: 1396877-29-4) is a complex organic compound characterized by its unique structural features, which include a pyrazine core and a benzo[d]oxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.5 g/mol. The structure consists of multiple heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1396877-29-4 |
Biological Activity Overview
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiadiazole and pyrimidine structures have shown significant antibacterial activity against various gram-positive and gram-negative bacteria. These compounds were evaluated using broth dilution methods against standard strains like Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | Bacillus subtilis | 10 |
| 5b | Micrococcus luteus | 21 |
| 5c | Escherichia coli | 18 |
| 5d | Staphylococcus aureus | 20 |
| 5e | Salmonella typhimurium | 25 |
Anticancer Activity
The anticancer potential of this compound has been assessed through various assays, including the Sulforhodamine B (SRB) assay. This assay measures the total protein synthesis in cultured cells in response to treatment with the compound. Preliminary results indicate that this compound exhibits notable antiproliferative effects on several cancer cell lines.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by Kasi Viswanath et al. evaluated a series of thiadiazole derivatives against multiple bacterial strains. The findings indicated that compounds structurally related to this compound displayed significant antimicrobial activity with some derivatives surpassing standard antibiotics in effectiveness . -
Anticancer Activity Assessment
In another investigation focusing on anticancer properties, derivatives were tested against leukemia and lung cancer cell lines. The results suggested that certain modifications to the core structure could enhance the compound's ability to inhibit cancer cell proliferation significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with key analogs (Table 1).
Table 1: Structural and Functional Comparison with Analogs
Key Findings from Comparative Analysis
Structural Analogues with Benzo[d]oxazol-2-one: PBPA shares the benzo[d]oxazol-2-one core but lacks the tetrahydrothiazolo[5,4-c]pyridine and pyrazine groups. Its bis(pyridylmethyl)amino substituent enhances TSPO binding, achieving sub-nanomolar affinity .
Thiazolo[5,4-c]pyridine vs. Thiazolo[4,5-b]pyridine Derivatives :
- Derivatives of thiazolo[4,5-b]pyridine () exhibit antimicrobial activity attributed to sulfanyl and hydrazide substituents. The tetrahydrothiazolo[5,4-c]pyridine in the target compound may confer improved metabolic stability due to reduced ring strain .
Synthetic and Analytical Comparisons :
- Thelepamide analogs () and carbazole derivatives () were validated via NMR and LC-MS/MS. Molecular networking () could aid in dereplicating the target compound by comparing its MS/MS fragmentation patterns (cosine score ≥0.8) with PBPA or thiazolo-pyridine derivatives .
Contradictions and Knowledge Gaps: While PBPA’s TSPO affinity is well-documented, the bioactivity of the target compound remains hypothetical. ’s thiazolo-pyridines show antimicrobial effects, but the tetrahydro modification and pyrazine group may shift activity toward neurological targets.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide?
Answer:
The synthesis involves multi-step reactions starting with the preparation of the tetrahydrothiazolo[5,4-c]pyridine core. Key steps include:
- Cyclocondensation : Reacting 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine precursors with 2-oxobenzo[d]oxazole-3-acetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the acetylated intermediate .
- Amidation : Coupling the intermediate with pyrazine-2-carboxylic acid using EDCI/HOBt or similar coupling agents in DMF at room temperature .
- Purification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Validation : Monitor reaction progress with TLC and confirm final structure via / NMR and HRMS .
Basic: How should researchers characterize the compound’s structural integrity post-synthesis?
Answer:
Critical analytical methods include:
- NMR Spectroscopy : Confirm the presence of the benzo[d]oxazolone carbonyl (δ 165–170 ppm in NMR) and pyrazine carboxamide protons (δ 8.5–9.0 ppm in NMR) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H] calculated for : 460.1024) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Common issues and solutions:
- Overlapping NMR Signals : Use 2D NMR (e.g., COSY, HSQC) to resolve proton-carbon correlations, particularly for the tetrahydrothiazolo-pyridine ring protons .
- Ambiguous Mass Fragments : Perform tandem MS/MS to identify fragmentation pathways specific to the oxazolone and pyrazine moieties .
- Crystallization Challenges : Optimize solvent polarity (e.g., DMSO/water mixtures) for X-ray crystallography to confirm stereochemistry .
Advanced: What computational methods predict the compound’s biological activity and target interactions?
Answer:
- PASS Algorithm : Predict pharmacological profiles (e.g., kinase inhibition, neuroprotective activity) based on structural analogs .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors (due to benzo[d]oxazolone similarity) or PARP enzymes (pyrazine’s role in NAD mimicry) .
- MD Simulations : Assess binding stability (50–100 ns simulations in explicit solvent) for key targets .
Advanced: How can reaction yields be optimized for low-yield intermediates?
Answer:
- Solvent Optimization : Replace THF with DMF for amidation steps to reduce side reactions .
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps in tetrahydrothiazolo-pyridine synthesis .
- Temperature Control : Maintain strict低温 conditions (<5°C) during acetyl chloride addition to prevent hydrolysis .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Synthesize analogs with substituted pyrazine rings (e.g., 5-methyl or 3-cyano groups) to assess impact on target affinity .
- Bioisosteric Replacement : Replace the benzo[d]oxazolone with thiazolo[4,5-d]pyridazinone to evaluate metabolic stability .
- In Vitro Assays : Test analogs against enzyme panels (e.g., kinases, cytochrome P450 isoforms) to identify selectivity profiles .
Basic: What stability studies are critical for this compound under experimental conditions?
Answer:
- Solution Stability : Monitor degradation in PBS (pH 7.4) and DMSO at 25°C/4°C via HPLC over 72 hours .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for similar acetamides) .
- Light Sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 365 nm) .
Advanced: How can solubility limitations in biological assays be addressed?
Answer:
- Co-Solvent Systems : Use 10% DMSO/β-cyclodextrin in aqueous buffers for in vitro studies .
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for improved bioavailability .
Basic: What are plausible biological targets based on structural motifs?
Answer:
- Kinases : Pyrazine carboxamide mimics ATP’s adenine, suggesting inhibitors for EGFR or BRAF .
- GABA Receptors : Benzo[d]oxazolone analogs (e.g., zopiclone) target benzodiazepine-binding sites .
- PARP-1 : Pyrazine’s similarity to nicotinamide supports DNA repair inhibition mechanisms .
Advanced: How to address regioselectivity challenges in heterocyclic ring formation?
Answer:
- Computational Design : Use DFT calculations (Gaussian 16) to predict favorable transition states for cyclization .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the pyridine nitrogen to direct acetyl group addition .
- Catalytic Control : Employ Sc(OTf) to enhance oxazolone ring formation selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
